molecular formula C12H25O4PZn B8645108 Zinc 2-butyloctyl phosphate CAS No. 25807-71-0

Zinc 2-butyloctyl phosphate

Cat. No. B8645108
M. Wt: 329.7 g/mol
InChI Key: CYNFVQATCBZAKL-UHFFFAOYSA-L
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Patent
US03964903

Procedure details

A solution of 1 mole of zinc acetate dihydrate in 750 ml of methanol at 55°C was added to a solution of 0.7 mole of mono(2-butyloctyl)phosphoric acid in 500 ml of methanol.
Name
zinc acetate dihydrate
Quantity
1 mol
Type
reactant
Reaction Step One
Name
mono(2-butyloctyl)phosphoric acid
Quantity
0.7 mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.C([O-])(=O)C.[Zn+2:7].C([O-])(=O)C.[CH2:12]([CH:16]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[CH2:17][O:18][P:19](=[O:22])([OH:21])[OH:20])[CH2:13][CH2:14][CH3:15]>CO>[CH2:12]([CH:16]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[CH2:17][O:18][P:19]([O-:22])([O-:21])=[O:20])[CH2:13][CH2:14][CH3:15].[Zn+2:7] |f:0.1.2.3.4,7.8|

Inputs

Step One
Name
zinc acetate dihydrate
Quantity
1 mol
Type
reactant
Smiles
O.O.C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Name
mono(2-butyloctyl)phosphoric acid
Quantity
0.7 mol
Type
reactant
Smiles
C(CCC)C(COP(O)(O)=O)CCCCCC
Name
Quantity
750 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)C(COP(=O)([O-])[O-])CCCCCC.[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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